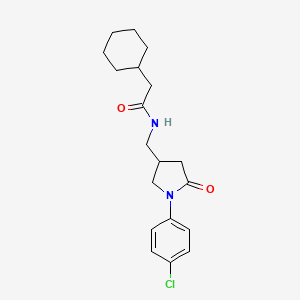

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHYGOZBCXTKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the condensation of a 4-chlorophenyl ketone with an appropriate amine under acidic conditions to form the pyrrolidinone intermediate. This intermediate is then reacted with cyclohexylacetic acid or its derivatives to form the final product. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Implications for Drug Design and Development

The structural comparison highlights the following considerations:

- Bioisosteric Replacements : Replacing the 5-oxo group in the target compound with a 5-methylene group (as in IV-11) could modulate metabolic stability or binding affinity.

- However, IV-11’s N-propyl group may introduce steric hindrance, affecting target engagement.

- Synthetic Feasibility : The multicomponent reaction used for IV-11 (NaH, propargyl bromide) offers a template for synthesizing analogs but may require adaptation for the target compound’s lactam core.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C16H22ClN2O

Molecular Weight : 302.81 g/mol

CAS Number : 954675-40-2

The compound features a pyrrolidine ring, a chlorophenyl group, and a cyclohexylacetamide moiety. These structural components are significant for its biological activity, influencing its interaction with various molecular targets.

The biological activity of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate physiological pathways, potentially leading to therapeutic effects in conditions such as inflammation and neurological disorders.

Biological Activity

Research indicates that compounds similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, chloroacetamides have been effective against Staphylococcus aureus and Candida albicans due to their lipophilicity, which facilitates membrane penetration .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting specific pathways involved in the inflammatory response. This is particularly relevant in the context of chronic inflammatory diseases.

- Neurological Implications : Similar structures have been investigated for their potential neuroprotective effects, suggesting that N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide might be beneficial in treating neurological disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-substituted acetamides, including those with chlorophenyl groups. These studies often employ quantitative structure-activity relationship (QSAR) analysis to predict the biological activity based on chemical structure .

Table 1: Comparison of Biological Activities of Related Compounds

Case Studies

A notable study evaluated the antimicrobial potential of various N-substituted acetamides, highlighting the effectiveness of chloro-substituted compounds against Gram-positive bacteria. The results indicated that structural modifications significantly influence antimicrobial efficacy, emphasizing the importance of substituent positioning on the phenyl ring .

Q & A

Q. Methodological Answer :

- Preferred Solvents : DMSO (≥50 mg/mL for stock solutions) or ethanol (limited solubility ~10 mg/mL) .

- Aqueous Buffers : Test solubility in PBS (pH 7.4) or HEPES (pH 6.5–7.5) with <1% DMSO to avoid cytotoxicity .

Impact on Assays : - Low aqueous solubility may require sonication or co-solvents (e.g., cyclodextrins).

- Pre-filter solutions (0.22 µm membrane) to remove particulates before cell-based studies .

Advanced Research Questions

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Q. Methodological Answer :

- Crystallization : Use slow evaporation in ethanol/water (7:3 v/v) to obtain single crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution data.

- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···O interactions in the amide group) .

Interpretation : - Compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereochemical assignments .

How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-chlorophenyl group?

Q. Methodological Answer :

- Analog Synthesis : Replace 4-chlorophenyl with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) substituents .

- Biological Testing : Assess potency in target-specific assays (e.g., enzyme inhibition, receptor binding) using IC₅₀ or Ki values.

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

What strategies mitigate instability of the compound under physiological or storage conditions?

Q. Methodological Answer :

- Stability Testing :

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .

How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.